Solvent Red 179

Overview

Description

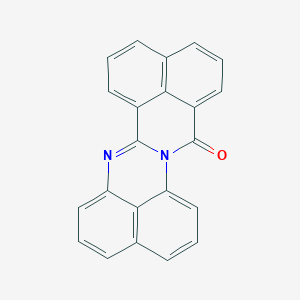

Solvent Red 179 (CAS 89106-94-5), also known as Transparent Red E2G or Solvaperm Red 2G , is a high-performance solvent dye belonging to the ketonamine series. Its chemical formula is C₂₂H₁₂N₂O, with a molecular weight of 320.34 g/mol . Key properties include:

- High thermal stability (melting point: 251°C) .

- Excellent lightfastness (grade 8 in polystyrene) and resistance to migration .

- Solubility: 8 g/L in dichloromethane, 4.1 g/L in toluene, and 1.6 g/L in acetone at 20°C .

It is widely used in plastics (PS, ABS, PC, PVC), resins, and fibers, particularly in applications requiring transparency and stability in food-contact materials and toys .

Preparation Methods

Condensation Reaction with 1,8-Naphthalic Anhydride

The most widely documented synthesis route involves the condensation of 1,8-diaminonaphthalene with 1,8-naphthalic anhydride in a non-aqueous organic solvent. This method, described in patent CN109762362A , proceeds as follows:

Reaction Parameters

-

Molar ratio : 1:1 stoichiometry between 1,8-diaminonaphthalene and 1,8-naphthalic anhydride.

-

Solvent system : Toluene and glacial acetic acid (20:1 ratio by mass).

-

Temperature : Reflux conditions (110–120°C).

-

Duration : 6 hours for complete cyclization.

The reaction forms a deep red condensation product, which is subsequently subjected to steam distillation to recover solvents and isolate the crude dye .

Purification and Yield

-

Filtration : The crude product is filtered under reduced pressure to remove unreacted solids.

-

Washing : Sequential washing with hot water and ethanol eliminates acidic byproducts.

-

Drying : Vacuum drying at 80°C yields Solvent Red 179 with a purity of ≥98% .

Key advantages :

-

Solvent recovery efficiency of 95–98% reduces production costs.

Multi-Step Industrial Synthesis (CN100413928C)

An alternative industrial-scale method, patented in China (CN100413928C), emphasizes cost-effectiveness and scalability . The process involves four stages:

Process Overview

| Stage | Conditions | Purpose |

|---|---|---|

| Compounding | Mixing at 50°C for 30 min | Homogenize reactants |

| Reaction | 120°C, 4–6 hours | Cyclization to form dye backbone |

| Distillation | 100–110°C, reduced pressure | Remove acetic acid solvent |

| Dehydration | Azeotropic distillation with toluene | Eliminate residual water |

Comparative Analysis of Synthesis Methods

The table below contrasts the two primary methods:

Advanced Modifications and Optimization

Recent innovations focus on improving solubility and reducing aggregation, which affects optical properties. Computational studies (ACS Omega, 2019) demonstrate that π-π stacking during synthesis influences the dye’s absorption spectrum . Key findings include:

Aggregation Control

-

Solvent polarity : Non-polar solvents (e.g., toluene) promote monomeric forms, while polar solvents enhance dimerization .

-

Concentration effects : Higher pigment concentrations (10 wt%) in polymers induce redshift (λmax from 460 nm to 490 nm) due to closer molecular packing .

Additive Use

-

Surfactants : Polyethylene glycol (PEG-400) reduces particle size from 500 nm to <100 nm, improving dispersion in polyolefins .

Industrial-Scale Challenges and Solutions

Byproduct Management

-

Phthalic acid derivatives : Generated during condensation; removed via alkaline washing (pH 10–12) .

-

Residual solvents : Recycled through fractional distillation, achieving >95% recovery rates .

Quality Control Metrics

Chemical Reactions Analysis

Solvent Red 179 undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of quinone derivatives.

Reduction: Reduction reactions can convert the compound into its corresponding dihydro derivatives.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and electrophiles like halogens or nitro groups. The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

Chemical Properties and Production Techniques

Chemical Structure : Solvent Red 179 is characterized by its azo group, which imparts its red color. The dye is soluble in organic solvents, making it suitable for various applications in plastics, resins, and coatings.

Production Techniques : A notable production technique involves a multi-step process that includes compounding and filtering to enhance product quality while reducing costs and emissions. This method addresses common issues such as increased production costs and poor product quality, emphasizing sustainability in manufacturing practices .

Plastics and Polymers

This compound is primarily used in the coloring of plastics. Its excellent solubility allows it to be incorporated into various polymer matrices, providing vibrant coloration without compromising the material's properties. The dye is particularly beneficial in applications requiring high transparency and color stability.

Coatings

The dye is utilized in the formulation of coatings for metals and other substrates. Its ability to provide effective color coverage while minimizing heat absorption during light exposure makes it an attractive option for exterior applications where durability and aesthetic appeal are critical .

Textiles

In the textile industry, this compound is employed as a dye for synthetic fibers. Its fastness properties ensure that colors remain vibrant even after repeated washing or exposure to light.

Cosmetics

The compound finds application in cosmetic formulations, where it serves as a colorant for products such as lipsticks and nail polishes. Its safety profile allows it to be used in formulations intended for skin contact.

Case Study 1: Thermal Reflectivity

Research has demonstrated that coatings containing this compound exhibit significant thermal reflectivity. In experiments comparing coated surfaces with varying pigment concentrations, it was found that higher concentrations led to improved reflectance in the near-infrared spectrum, which can help reduce heat buildup on surfaces exposed to sunlight .

| Concentration (%) | Maximum Temperature (°C) | Reflectance (%) |

|---|---|---|

| 2.5 | 61.5 | Low |

| 5 | 58.8 | Moderate |

| 10 | 56.6 | High |

This cooling effect is particularly beneficial for roofing materials and outdoor applications where heat absorption can lead to increased energy costs.

Case Study 2: Color Stability in Plastics

A study focused on the incorporation of this compound into polyolefin matrices revealed that the dye maintains its color stability under various environmental conditions. The research highlighted its effectiveness in maintaining aesthetic qualities over time, even under UV exposure .

Mechanism of Action

The mechanism of action of Solvent Red 179 involves its interaction with various molecular targets. In biological systems, it can intercalate into DNA, disrupting replication and transcription processes. This intercalation is facilitated by the planar structure of the compound, allowing it to insert between base pairs of the DNA helix . Additionally, the compound can generate reactive oxygen species, leading to oxidative stress and cell damage.

Comparison with Similar Compounds

Solvent Red 3 (CAS 6535-42-8)

- Chemical Formula : C₂₈H₂₂N₄Na₂O₉S₂ .

- Properties: Lower thermal stability (melting point: 168°C) compared to Solvent Red 179 . Soluble in ethanol, acetone, and benzene, but insoluble in water . Moderate lightfastness and heat resistance.

- Applications : Primarily used in textiles, leather, and cosmetics (lipstick, eyeshadow) due to its vibrant color .

- Key Difference : Solvent Red 3 lacks the high-temperature stability required for engineering plastics, limiting its use to less demanding applications.

Solvent Red 218 (CAS 82347-07-7)

- Chemical Formula: Not explicitly provided, but structurally categorized as a solvent dye .

- Properties :

- Key Difference: Limited regulatory compliance documentation compared to this compound, which is certified for food-contact and toy applications .

Pigment Red 179 (CAS 5521-31-3)

- Chemical Formula : Perylene-based structure (C₂₄H₁₀N₂O₂) .

- Properties :

- Applications : Automotive paints, industrial coatings, and solvent-based inks .

- Key Difference : As a pigment, it is insoluble in solvents and disperses as particles, whereas this compound dissolves molecularly, enabling transparent coloring .

Comparative Data Table

Research Findings and Industrial Relevance

- Superior Stability : this compound outperforms Solvent Red 3 and 218 in high-temperature plastics (e.g., ABS, PC) due to its ketonamine backbone .

- Regulatory Compliance : Unlike Solvent Red 3 and 218, this compound meets global standards for food-contact materials, a critical factor in packaging and toy industries .

- Functional vs. Structural Analogs : Pigment Red 179 shares a similar "Red 179" designation but serves distinct markets (coatings vs. plastics) due to its insoluble pigment nature .

Biological Activity

Solvent Red 179 (C.I. 564150) is a synthetic dye primarily used in various industrial applications, including plastics, resins, and fibers due to its excellent solubility and thermal stability. Understanding its biological activity is crucial for assessing potential health risks and environmental impacts associated with its use.

This compound has the molecular formula and features a complex structure that contributes to its properties as a colorant. It is characterized by its high tinting strength and resistance to migration, making it suitable for various applications.

Biological Activity Overview

Research on the biological activity of this compound is limited but indicates potential toxicity and antimicrobial properties. The following sections summarize key findings from diverse studies.

Toxicological Studies

- Cytotoxicity : this compound has demonstrated cytotoxic effects in various cell lines. Studies indicate IC50 values indicating significant toxicity at concentrations as low as 50 μg/mL in certain human cell lines .

- Genotoxicity : Some studies suggest that exposure to this compound may lead to genotoxic effects, raising concerns about its safety for human use and environmental impact .

Antimicrobial Activity

Recent investigations have shown that this compound exhibits antimicrobial properties against specific bacterial strains. The following table summarizes the antimicrobial efficacy against Gram-positive and Gram-negative bacteria:

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) μg/mL |

|---|---|

| Staphylococcus aureus | 100 |

| Escherichia coli | 150 |

| Bacillus subtilis | 75 |

| Pseudomonas aeruginosa | 200 |

These findings suggest that while this compound may possess some antimicrobial activity, it is more effective against Gram-positive bacteria compared to Gram-negative strains .

Case Study 1: Cytotoxicity Assessment

A study conducted on human liver carcinoma cells (HepG2) indicated that exposure to this compound resulted in a dose-dependent increase in cell death, with significant effects observed at concentrations above 50 μg/mL. This raises concerns regarding its use in consumer products that may come into contact with human skin or be ingested .

Case Study 2: Environmental Impact

Research focusing on the environmental implications of this compound highlighted its persistence in aquatic ecosystems. Toxicological assessments revealed that this compound could affect aquatic life, particularly affecting fish and invertebrates at concentrations typically found in effluents from dye manufacturing processes .

Q & A

Basic Research Questions

Q. What are the key physicochemical properties of Solvent Red 179 that influence its application in polymer dyeing, and how are these properties experimentally determined?

- Methodological Answer : Key properties include melting point (251°C), density (0.27 g/cm³), solubility in organic solvents (e.g., 8 g/L in dichloromethane at 20°C), and thermal stability in polymers like PS (300°C). These are determined via differential scanning calorimetry (DSC) for melting point, pycnometry for density, and gravimetric analysis for solubility. Thermal stability is assessed using thermogravimetric analysis (TGA) under controlled heating rates .

Q. How can researchers optimize the concentration of this compound for achieving transparency versus opacity in polymer matrices like PS or ABS?

- Methodological Answer : Transparency requires lower dye concentrations (0.05% w/w) with minimal TiO₂ (0.1% w/w), while opacity demands higher dye loads (0.3% w/w). Researchers should use spectrophotometric transmittance measurements at 600 nm to quantify transparency and adjust formulations based on Beer-Lambert law principles. Compatibility tests with target polymers (e.g., PS, ABS) must precede large-scale trials .

Q. What standardized protocols exist for evaluating the lightfastness of this compound in polystyrene (PS) matrices?

- Methodological Answer : Lightfastness is graded on a scale of 1–8, with 8 indicating superior resistance. Accelerated weathering tests (e.g., Xenon-arc exposure per ASTM G155) simulate UV degradation. Post-exposure, colorimetric analysis (CIE Lab* metrics) quantifies ΔE (color change). PS samples containing 0.05% dye + 0.1% TiO₂ are benchmarked against industry standards .

Advanced Research Questions

Q. How should experimental designs account for conflicting thermal stability data of this compound in polycarbonate (PC) versus polyethylene terephthalate (PET)?

- Methodological Answer : Discrepancies arise from polymer-dye interactions and processing conditions. For PC (340°C stability), isothermal TGA at 300–350°C under nitrogen can map degradation kinetics. For PET (320°C), dynamic mechanical analysis (DMA) combined with FTIR identifies chemical decomposition pathways. Cross-validate results using Arrhenius modeling to reconcile differences .

Q. What advanced spectroscopic techniques resolve solubility contradictions of this compound in ethanol (0.9 g/L) versus acetone (1.6 g/L) at 20°C?

- Methodological Answer : Use Hansen solubility parameters (HSP) to predict solvent compatibility. Experimental validation via UV-Vis spectroscopy quantifies saturation concentrations. Molecular dynamics simulations can model solvent-solute interactions, while high-performance liquid chromatography (HPLC) ensures dye purity >99%, eliminating impurities as a confounding factor .

Q. How can computational modeling predict the migration resistance of this compound in multi-polymer systems (e.g., ABS/PC blends)?

- Methodological Answer : Employ molecular dynamics (MD) simulations with force fields (e.g., COMPASS III) to calculate diffusion coefficients. Experimentally, use X-ray photoelectron spectroscopy (XPS) to track dye migration at polymer interfaces. Compare simulated and experimental activation energies (Ea) to refine models .

Q. What methodologies address batch-to-batch variability in this compound’s color strength during polymer masterbatch preparation?

- Methodological Answer : Implement quality control via HPLC for purity and particle size analysis (laser diffraction). Optimize dispersion using twin-screw extrusion with shear rate monitoring. Statistical process control (SPC) charts (e.g., X-bar/R) identify outliers in color strength (ΔE < 1.0) .

Q. Data Analysis and Reproducibility

Q. How should researchers statistically analyze discrepancies in reported耐光性 (lightfastness) values for this compound across PS and SAN matrices?

- Methodological Answer : Perform ANOVA on datasets from independent studies to identify matrix-specific effects (e.g., PS:耐光性 8 vs. SAN:耐光性 5–6). Use Tukey’s HSD post hoc test to isolate variables (e.g., TiO₂ content, polymer crystallinity). Reproduce results under ISO 4892-2 conditions to ensure methodological alignment .

Q. What experimental controls are critical when assessing this compound’s compatibility with food-contact polymers under EU Regulation 10/2011?

- Methodological Answer : Include migration tests (10% ethanol, 40°C for 10 days) with ICP-MS for heavy metal detection. Negative controls (undyed polymer) and positive controls (known migrators) validate assay sensitivity. Compliance requires ≤0.01 mg/kg dye migration, verified via triple quadrupole LC-MS .

Properties

IUPAC Name |

2,14-diazahexacyclo[13.7.1.14,8.02,13.019,23.012,24]tetracosa-1(22),4,6,8(24),9,11,13,15,17,19(23),20-undecaen-3-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H12N2O/c25-22-16-10-2-6-13-5-1-9-15(19(13)16)21-23-17-11-3-7-14-8-4-12-18(20(14)17)24(21)22/h1-12H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NIDFGXDXQKPZMA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C3C(=C1)C4=NC5=CC=CC6=C5C(=CC=C6)N4C(=O)C3=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H12N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID8064482 | |

| Record name | 14H-Benz[4,5]isoquino[2,1-a]perimidin-14-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8064482 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

320.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6829-22-7 | |

| Record name | Solvent Red 179 | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=6829-22-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | C.I. Solvent Red 179 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006829227 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 14H-Benz[4,5]isoquino[2,1-a]perimidin-14-one | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 14H-Benz[4,5]isoquino[2,1-a]perimidin-14-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8064482 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 14H-benz[4,5]isoquino[2,1-a]perimidin-14-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.027.185 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.